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molecular formula C3H2BrF3O2 B1282917 2-Bromo-3,3,3-trifluoropropanoic acid CAS No. 71026-98-7

2-Bromo-3,3,3-trifluoropropanoic acid

Cat. No. B1282917
M. Wt: 206.95 g/mol
InChI Key: GIGHXKRXTYSIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154935

Procedure details

3,3,3-Trifluoroalanine (88 g.) is dissolved in a mixture of potassium bromide (250 g.) and 2.5 N sulfuric acid (1.240 ml.). The solution is chilled to 0° with an ice-salt bath and sodium nitrite (65.5 g.) is added in small portions over a one hour period with vigorous stirring. The reaction mixture is stirred in the cooling bath for another hour and then extracted with ether. The organic layer is washed with water, dried over magnesium sulfate and concentrated to dryness in vacuo to yield 2-bromo-3,3,3-trifluoropropanoic acid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
solvent
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C@@H:3]([C:5]([OH:7])=[O:6])N.N([O-])=O.[Na+].[Br-:14].[K+]>S(=O)(=O)(O)O>[Br:14][CH:3]([C:2]([F:9])([F:8])[F:1])[C:5]([OH:7])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
FC([C@H](N)C(=O)O)(F)F
Name
Quantity
250 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
1.24 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
65.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred in the cooling bath for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is chilled to 0° with an ice-salt bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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